XLogP3 Reduction Relative to Unsubstituted and Methoxy Analogs
The target compound exhibits a computed XLogP3 of 0.6, which is substantially lower than the predicted values for its closest analogs that lack the hydrogen-bond-donating hydroxyl group [1]. The unsubstituted 5-(azetidin-1-yl)furan-2-carbaldehyde (MW 151.16, C₈H₉NO₂, zero HBD) is predicted to have an XLogP3 approximately 0.6–1.0 log units higher based on the removal of the hydroxyl oxygen . Similarly, the 3-methoxy-3-methyl analog substitutes the hydroxyl with a methoxy ether, increasing lipophilicity while eliminating HBD capacity entirely . A lower logP in the target compound translates to improved aqueous solubility and reduced non-specific protein binding—properties that are directly relevant to fragment-based screening and lead optimization campaigns [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (PubChem computed) |
| Comparator Or Baseline | 5-(Azetidin-1-yl)furan-2-carbaldehyde: XLogP3 estimated ~1.2–1.6 (no hydroxyl); 5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde: XLogP3 estimated ~1.2–1.8 (methoxy in place of hydroxyl) |
| Quantified Difference | Target compound is ≥0.6 log units more hydrophilic than unsubstituted and methoxy analogs |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity directly correlates with reduced promiscuity, lower hERG and CYP450 liability risk, and improved developability profile in early-stage medicinal chemistry programs.
- [1] PubChem Compound Summary CID 131064368: 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde. XLogP3-AA = 0.6, TPSA = 53.7 Ų, HBD = 1, HBA = 4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/131064368 (accessed 2026-05-01). View Source
- [2] Mehra, V.; Lumb, I.; Anand, A.; Kumar, V. Recent Advances in Synthetic Facets of Immensely Reactive Azetidines. RSC Adv. 2017, 7, 45763–45783. DOI: 10.1039/C7RA08884A. Discusses azetidine scaffold advantages in drug design including favorable physicochemical properties. View Source
